o-(3-Methoxypropyl)homoserine
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Overview
Description
o-(3-Methoxypropyl)homoserine: is a chemical compound with the molecular formula C8H17NO4 and a molecular weight of 191.22 g/mol It is characterized by the presence of a methoxypropyl group attached to the homoserine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-(3-Methoxypropyl)homoserine typically involves the reaction of homoserine with 3-methoxypropylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions: o-(3-Methoxypropyl)homoserine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: o-(3-Methoxypropyl)homoserine is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and its interactions with enzymes and other biomolecules .
Medicine: The compound’s unique structure makes it a candidate for drug development and pharmaceutical research, particularly in the design of novel therapeutic agents .
Industry: this compound is utilized in the production of specialty chemicals and intermediates for various industrial processes .
Mechanism of Action
The mechanism of action of o-(3-Methoxypropyl)homoserine involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor in enzymatic reactions, influencing metabolic processes and biochemical pathways . Detailed studies on its mechanism of action are essential to understand its effects at the molecular level.
Comparison with Similar Compounds
Homoserine: A precursor in the biosynthesis of methionine and other amino acids.
O-Acetyl-L-homoserine: An important intermediate in the production of methionine.
γ-Methoxypropylamine: Used in the synthesis of various organic compounds.
Uniqueness: o-(3-Methoxypropyl)homoserine is unique due to the presence of the methoxypropyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H17NO4 |
---|---|
Molecular Weight |
191.22 g/mol |
IUPAC Name |
2-amino-4-(3-methoxypropoxy)butanoic acid |
InChI |
InChI=1S/C8H17NO4/c1-12-4-2-5-13-6-3-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11) |
InChI Key |
QSXNRXNDYXALGH-UHFFFAOYSA-N |
Canonical SMILES |
COCCCOCCC(C(=O)O)N |
Origin of Product |
United States |
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